9-Methyl-9H-carbazole-4-carbonitrile
Overview
Description
9-Methyl-9H-carbazole-4-carbonitrile is a nitrogen-containing polycyclic aromatic hydrocarbon. It is a derivative of carbazole, which is known for its wide range of applications in organic electronics, pharmaceuticals, and materials science. The compound has a molecular formula of C14H10N2 and a molecular weight of 206.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-carbazole-4-carbonitrile typically involves the reaction of 9-methylcarbazole with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the carbazole ring attacks the carbon atom of the cyanogen bromide, resulting in the formation of the carbonitrile group at the 4-position of the carbazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9H-carbazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
Oxidation: Carbazole-4-carboxylic acid derivatives.
Reduction: 9-Methyl-9H-carbazole-4-amine.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
9-Methyl-9H-carbazole-4-carbonitrile has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent optoelectronic properties.
Pharmaceuticals: The compound serves as a precursor for the synthesis of various biologically active molecules, including anticancer and antiviral agents.
Materials Science: It is used in the development of advanced materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 9-Methyl-9H-carbazole-4-carbonitrile in biological systems is not well-documented. as a derivative of carbazole, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and nitrogen-containing structure. These interactions can lead to the modulation of biological pathways involved in cell signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
9-Methylcarbazole: A closely related compound with similar electronic properties but lacking the carbonitrile group.
Carbazole-4-carbonitrile: Similar to 9-Methyl-9H-carbazole-4-carbonitrile but without the methyl group at the 9-position.
2,7-Dimethyl-9H-carbazole: Another derivative with methyl groups at different positions, affecting its electronic and steric properties.
Uniqueness
This compound is unique due to the presence of both a methyl group at the 9-position and a carbonitrile group at the 4-position. This combination of functional groups imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .
Properties
IUPAC Name |
9-methylcarbazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-16-12-7-3-2-6-11(12)14-10(9-15)5-4-8-13(14)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCZGJLDEFUSSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C=CC=C31)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523274 | |
Record name | 9-Methyl-9H-carbazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50523274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89369-27-7 | |
Record name | 9-Methyl-9H-carbazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50523274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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